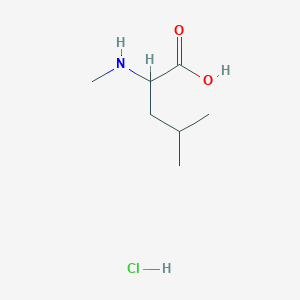

N-Me-dl-leu-oh HCl

Description

Contextualization within Amino Acid Chemistry and Derivatives

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. The modification of their basic structure has led to the development of a wide range of derivatives with tailored properties. N-Methyl-DL-leucine hydrochloride belongs to the class of N-alkylated amino acids. The N-methylation, the substitution of an amide backbone hydrogen with a methyl group, is a key modification in peptide chemistry. acs.org This seemingly simple alteration can profoundly impact the resulting molecule's conformation, lipophilicity, and metabolic stability. researchgate.netresearchgate.net

The introduction of the methyl group on the nitrogen atom of the peptide bond eliminates the possibility of hydrogen bonding, which can lead to significant changes in the secondary structure of peptides. researchgate.net This conformational rigidity can be advantageous in designing peptides with specific shapes to interact with biological targets. Furthermore, N-methylation often increases resistance to enzymatic degradation by proteases, enhancing the bioavailability and in vivo half-life of peptide-based therapeutics. nbinno.comresearchgate.net

Historical Perspectives on N-Methylated Amino Acids in Research

The study of N-methylated amino acids is not a recent development. Naturally occurring peptides containing N-methylated residues have been known for decades and are found in a variety of organisms, where they exhibit a range of biological activities. One of the most well-known examples is Cyclosporin A, an immunosuppressant drug containing several N-methylated amino acids that are crucial for its biological function. researchgate.net

Historically, the synthesis of N-methylated amino acids and their incorporation into peptides presented significant challenges. Early synthetic methods were often cumbersome and could lead to undesirable side reactions or racemization. cdnsciencepub.com However, the persistent interest in the unique properties conferred by N-methylation drove the development of more efficient and reliable synthetic protocols. The advent of solid-phase peptide synthesis (SPPS) and the development of specialized reagents and techniques have made the incorporation of N-methylated amino acids more accessible, paving the way for their widespread use in research and drug discovery. nbinno.comnih.gov

Current Research Landscape and Significance of N-Methyl-DL-leucine Hydrochloride

In the current research landscape, N-Methyl-DL-leucine hydrochloride is primarily utilized as a versatile building block in several key areas:

Peptide Synthesis and Peptidomimetics: The compound is a crucial component in the synthesis of peptides and peptidomimetics with enhanced pharmacological properties. chemimpex.comnbinno.com Researchers incorporate N-Methyl-DL-leucine into peptide sequences to improve their stability against enzymatic degradation and to modulate their conformational properties for better receptor binding and biological activity. nbinno.comchemimpex.com The use of N-methylated amino acids like N-Methyl-DL-leucine is a well-established strategy to improve the oral bioavailability of peptide-based drugs. researchgate.net

Pharmaceutical Development: In the pharmaceutical industry, N-Methyl-DL-leucine hydrochloride serves as a starting material or intermediate in the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs). chemimpex.comchemimpex.com Its application extends to the development of novel therapeutics where the specific steric and electronic properties of the N-methylated leucine (B10760876) moiety are desired to achieve a particular biological effect. nbinno.com

Biochemical Research: In biochemical studies, peptides containing N-Methyl-DL-leucine are used as tools to investigate protein-protein interactions and enzyme mechanisms. chemimpex.comchemimpex.com The conformational constraints imposed by the N-methyl group can help in probing the specific structural requirements for biological recognition and catalysis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-2-(methylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFWCUVWMMTENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Stereoselective and Enantioselective Synthesis of N-Methyl-DL-leucine Hydrochloride

Producing enantiomerically pure N-methyl-L-leucine or N-methyl-D-leucine from the racemic mixture or achiral precursors requires sophisticated synthetic strategies that can control the formation of the chiral center at the alpha-carbon.

Chiral auxiliaries are reusable chemical entities that are temporarily incorporated into a substrate to direct a subsequent chemical reaction in a stereoselective manner. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis. wikipedia.org

One of the most effective classes of chiral auxiliaries for the asymmetric alkylation of glycine enolates to produce α-amino acids are oxazolidinones, often referred to as Evans' auxiliaries. In a potential synthesis of N-methyl-L-leucine, an N-glycinyl oxazolidinone derivative would first be N-methylated. The resulting N-methylglycine derivative can then be deprotonated to form a chiral enolate, which subsequently reacts with an isobutyl halide (e.g., isobutyl iodide) to introduce the leucine (B10760876) side chain. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. The final step involves the hydrolytic cleavage of the auxiliary to yield the enantiomerically enriched N-methyl-L-leucine.

Another widely used class of auxiliaries includes pseudoephedrine and pseudoephenamine. wikipedia.org A carboxylic acid can be reacted with pseudoephedrine to form an amide. The α-proton can be removed to form an enolate, and the subsequent alkylation is directed by the chiral scaffold. wikipedia.org

Table 1: Comparison of Chiral Auxiliary Approaches for Amino Acid Synthesis

| Chiral Auxiliary | Typical Substrate | Key Reaction Step | Diastereoselectivity | Removal Method |

|---|---|---|---|---|

| Evans' Oxazolidinone | N-Acyl Oxazolidinone | Enolate Alkylation | High (>95% de) | Acid or base hydrolysis, Reductive cleavage |

| Pseudoephedrine | N-Acyl Pseudoephedrine Amide | Enolate Alkylation | High (>90% de) | Acid hydrolysis |

| Camphorsultam | N-Acyl Camphorsultam | Michael Addition, Aldol Reaction | High | Hydrolysis, Reduction |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of N-methylated amino acids, methods such as asymmetric hydrogenation, alkylation, and amination are prominent.

One strategy involves the asymmetric reductive amination of α-keto acids. For instance, α-ketoisocaproate, the keto-acid precursor to leucine, could be subjected to reductive amination with methylamine (B109427) in the presence of a chiral catalyst. Chiral phosphine ligands complexed with transition metals like rhodium or iridium have proven effective for the asymmetric hydrogenation of N-acyl-α,β-dehydroamino acids, and similar principles can be applied to imine reduction.

More recent developments include organocatalysis, which avoids the use of metals. Chiral primary or secondary amines can catalyze reactions through the formation of chiral iminium ions or enamines. mdpi.com For example, a chiral amine catalyst could facilitate the asymmetric conjugate addition of a nucleophile to an appropriate α,β-unsaturated precursor to establish the leucine backbone stereocenter. mdpi.com

Table 2: Overview of Asymmetric Catalysis Methods

| Catalysis Type | Catalyst Example | Reaction | Key Feature |

|---|---|---|---|

| Transition Metal Catalysis | Rhodium-DIPAMP | Asymmetric Hydrogenation | High enantioselectivity for dehydroamino acid precursors. |

| Organocatalysis | Proline-derived catalysts | Iminium Ion Catalysis | Metal-free, mimics enzymatic reaction pathways. mdpi.com |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Asymmetric Alkylation | Enables reactions between water-soluble and organic-soluble reactants under mild conditions. mdpi.com |

Enzymes are highly efficient and exquisitely selective biocatalysts. Their application in synthesis can lead to products with near-perfect enantiomeric purity under mild reaction conditions. There are two primary enzymatic strategies for obtaining chiral N-methyl-leucine: kinetic resolution and asymmetric synthesis.

Kinetic Resolution: This method involves the separation of a racemic mixture (racemate) by leveraging the fact that an enzyme will react with one enantiomer much faster than the other. For example, racemic N-acetyl-DL-leucine can be treated with an L-aminoacylase enzyme. google.com The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, yielding L-leucine and unreacted N-acetyl-D-leucine. google.com These two products can then be separated. The resulting L-leucine could subsequently be N-methylated. A similar resolution could theoretically be applied directly to a racemic N-methyl-DL-leucine derivative.

Asymmetric Synthesis: This approach uses enzymes to create the desired chiral molecule from a prochiral substrate. Leucine dehydrogenases (LDH), for instance, can catalyze the reductive amination of α-ketoisocaproate. researchgate.net By using methylamine as the amine donor instead of ammonia, it may be possible to directly synthesize N-methyl-L-leucine. This reaction often requires a cofactor like NADH, which must be regenerated in a coupled enzymatic system, for example, using formate dehydrogenase (FDH). researchgate.net

Table 3: Enzymatic Routes for Chiral Amino Acid Production

| Enzyme Class | Strategy | Substrate Example | Product Example | Key Advantage |

|---|---|---|---|---|

| Acylase | Kinetic Resolution | N-Acetyl-DL-leucine | L-Leucine + N-Acetyl-D-leucine | High enantioselectivity, mild conditions. google.com |

| Lipase | Kinetic Resolution | DL-Leucine Ester | L-Leucine Ester + D-Leucine | Broad substrate scope. |

| Dehydrogenase | Asymmetric Synthesis | α-Ketoisocaproate + Methylamine | N-Methyl-L-leucine | Direct formation of the desired enantiomer from a prochiral precursor. researchgate.net |

Functional Group Interconversions and Derivatization Reactions of N-Methyl-DL-leucine Hydrochloride

The N-methylamino and carboxyl functional groups of N-methyl-leucine are hubs for a variety of chemical transformations, allowing for its incorporation into larger molecules or the synthesis of novel derivatives.

The secondary amine of N-methyl-leucine is nucleophilic and can readily undergo further alkylation or acylation reactions.

N-Alkylation: Further alkylation can produce the tertiary amine, N,N-dimethyl-leucine. This can be achieved through methods like reductive amination with formaldehyde and a reducing agent such as sodium borohydride or catalytic hydrogenation. monash.edu Alternatively, direct alkylation with an alkyl halide (e.g., methyl iodide) under basic conditions can be employed, though this risks quaternization of the nitrogen atom. monash.edu Modern catalytic methods using transition metals can also achieve N-alkylation of unprotected amino acids with alcohols. nih.gov

N-Acylation: The N-methylamino group reacts with acylating agents like acid chlorides or anhydrides to form N-acyl-N-methyl-leucine derivatives. For example, reaction with acetic anhydride yields N-acetyl-N-methyl-leucine. patsnap.comgoogle.com This reaction is often performed under basic conditions to neutralize the acid byproduct. These acylated derivatives are important in peptide chemistry and as intermediates in organic synthesis. nmpharmtech.com

Table 4: Selected N-Alkylation and N-Acylation Reactions

| Reaction | Reagent(s) | Product Type | Conditions |

|---|---|---|---|

| N-Methylation (to tertiary amine) | Formaldehyde, Sodium Borohydride | N,N-Dimethyl-leucine | Reductive Amination |

| N-Ethylation | Ethyl Iodide, Base | N-Ethyl-N-methyl-leucine | Direct Alkylation |

| N-Acetylation | Acetic Anhydride, Base | N-Acetyl-N-methyl-leucine | Acylation |

The carboxylic acid group can be converted into a wide range of other functional groups, which is crucial for peptide synthesis and the creation of other derivatives.

Esterification: The carboxyl group can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using alkylating agents like alkyl halides on the carboxylate salt. Esters, such as methyl or tert-butyl esters, serve as common protecting groups for the carboxyl function during peptide synthesis. monash.edu

Amide Formation: The most significant reaction of the carboxyl group in this context is the formation of an amide bond, the cornerstone of peptides. This is typically achieved by activating the carboxylic acid with a coupling reagent (e.g., DCC, HBTU) and then reacting it with the amino group of another amino acid or amine. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, which then reacts readily with an amine.

Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding N-methyl-leucinol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The resulting amino alcohol is a valuable chiral building block for synthesizing other complex molecules.

Table 5: Common Carboxyl Group Modifications

| Reaction | Reagent(s) | Product | Application |

|---|---|---|---|

| Esterification | Methanol (B129727), H⁺ | N-Methyl-leucine methyl ester | Carboxyl protection |

| Amide Formation | Amine, Coupling Agent (e.g., HBTU) | N-Methyl-leucine amide | Peptide synthesis, derivatization |

| Reduction | LiAlH₄ or BH₃ | N-Methyl-leucinol | Chiral building block |

Side Chain Transformations

The isobutyl side chain of N-Methyl-DL-leucine, being aliphatic and non-polar, is generally considered chemically inert. wikipedia.org This lack of inherent reactivity presents a significant challenge for direct chemical modification. Consequently, transformations targeting the side chain of leucine, and by extension its N-methylated derivative, are less common compared to amino acids with more functionalized side chains. However, advanced methodologies, primarily involving enzymatic and transition-metal-catalyzed C–H functionalization, have opened avenues for such modifications.

Enzymatic Transformations: Biocatalysis offers a highly selective approach to modifying the leucine side chain. Specific enzymes can achieve functionalization at positions that are difficult to target with conventional chemical methods. For instance, nonheme Fe²⁺- and α-ketoglutarate (αKG)-dependent dioxygenases have been shown to catalyze the Cβ hydroxylation of leucine residues within peptide scaffolds. nih.gov An example is the enzyme Mur15, which facilitates the formation of (2S,3S)-β-OH-Leucine in the biosynthesis of muraymycin natural products. nih.gov This type of late-stage, post-assembly modification highlights the potential of using enzymes as biocatalysts for targeted side-chain hydroxylation on complex molecules. nih.gov

Chemical Transformations:

Radical Functionalization: The different C-H bonds within the leucine side chain exhibit varying reactivities. Studies on the reaction of leucine with hydroxyl radicals have indicated that the methine (Cγ) and methylene (Cβ) positions are more susceptible to hydrogen abstraction than the methyl (Cδ) positions. scielo.org.mx This inherent reactivity difference can be exploited for regioselective functionalization through radical-based chemical reactions, although controlling the selectivity remains a significant challenge.

Transition-Metal-Catalyzed C–H Functionalization: Modern synthetic organic chemistry has seen the emergence of powerful methods for the direct functionalization of unactivated C–H bonds. Palladium (II)-catalyzed reactions, for example, have been utilized for the enantioselective functionalization of C–H bonds in various amino acid derivatives. ibs.re.kr While specific applications to the N-Methyl-DL-leucine side chain are not extensively documented, these methodologies represent a promising strategy for introducing new functional groups. The choice of ligand on the metal catalyst is crucial for controlling the stereoselectivity of such transformations. ibs.re.kr

Fluorination: A more drastic modification involves the complete replacement of hydrogen atoms on the side chain with fluorine. The synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine (Hfl) has been developed to create a leucine analogue with significantly increased hydrophobicity. academie-sciences.fr While this is a de novo synthesis of a modified amino acid rather than a direct transformation of leucine, it demonstrates how the properties of the isobutyl side chain can be fundamentally altered. academie-sciences.fr The incorporation of such fluorinated analogues can have profound effects on the folding and biological activity of peptides and proteins. academie-sciences.fr

The table below summarizes potential transformation strategies for the leucine side chain.

| Transformation Type | Methodology | Target Position | Key Features | Reference |

| Hydroxylation | Enzymatic (Dioxygenase) | Cβ | High stereospecificity and regioselectivity. | nih.gov |

| General Functionalization | Radical Abstraction | Cγ, Cβ > Cδ | Based on inherent C-H bond reactivity. | scielo.org.mx |

| General Functionalization | Pd(II)-Catalyzed C-H Activation | Various | Potential for enantioselective functionalization. | ibs.re.kr |

| Fluorination (Analogue Synthesis) | Multi-step chemical synthesis | All C-H bonds | Creates highly hydrophobic analogue. | academie-sciences.fr |

Green Chemistry Principles in N-Methyl-DL-leucine Hydrochloride Synthesis

The synthesis of N-methylated amino acids has traditionally relied on methods that often involve hazardous reagents and generate significant waste, running contrary to the principles of green chemistry. researchgate.net Classical methods like reductive amination with formaldehyde and sodium borohydride, or the use of methyl halides (e.g., CH₃I) with a silver oxide catalyst, are effective but suffer from the use of toxic materials and the production of stoichiometric salt by-products that can be difficult to separate from the final product. researchgate.net In response, significant research has been directed towards developing more environmentally benign synthetic routes.

Biocatalytic Synthesis: A prime example of a green approach is the use of whole-cell biocatalysts for the production of N-methylated amino acids. Researchers have developed a one-step fermentative process that converts simple sugars and methylamine directly into N-methyl-L-alanine using a recombinant Corynebacterium glutamicum strain. nih.gov This strain was engineered to express an N-methyl-L-amino acid dehydrogenase from Pseudomonas putida. nih.gov This biocatalytic method offers several advantages:

Use of Renewable Feedstocks: It utilizes sugars like glucose, xylose, or arabinose, which are derived from renewable biomass. nih.gov

Avoidance of Hazardous Chemicals: It eliminates the need for toxic methylating agents and harsh reducing agents. nih.gov

High Selectivity: The enzymatic process is highly stereoselective, producing the desired L-isomer without significant by-products like di-N-methylated amino acids. nih.gov

Mild Reaction Conditions: The fermentation occurs in aqueous media under ambient temperature and pressure.

This fermentative approach serves as a proof-of-concept for producing various N-methylated amino acids, potentially including N-Methyl-DL-leucine, through the selection or engineering of appropriate enzymes and microbial hosts.

The following table compares a traditional chemical synthesis method with a modern biocatalytic green chemistry route for N-methylated amino acids.

| Parameter | Traditional Method (e.g., Reductive Amination) | Green Biocatalytic Method |

| Starting Materials | Amino acid, Formaldehyde, Sodium Borohydride | Sugars (e.g., Glucose), Methylamine |

| Reagents | Often toxic and hazardous | Non-hazardous, enzyme-based |

| Solvent | Organic solvents | Water |

| By-products | Stoichiometric salt waste | Minor metabolic by-products (e.g., pyruvate) |

| Stereoselectivity | May require chiral separation | High (produces specific stereoisomer) |

| Sustainability | Low (relies on petrochemicals, generates waste) | High (uses renewable feedstocks, biodegradable) |

Other Green Methodologies: Beyond fermentation, other catalytic systems are being explored to align the synthesis of N-methylated amino acids with green chemistry principles. Photocatalytic N-methylation using methanol as both the solvent and the methyl source represents an attractive alternative. This method, often catalyzed by systems like silver-loaded titanium dioxide (Ag(I)/TiO₂), generates water as the only by-product and can proceed at ambient temperatures under UV irradiation, avoiding hazardous reducing agents like NaBH₄ or H₂ gas.

These innovative approaches, from whole-cell biocatalysis to photocatalysis, demonstrate a clear trend towards more sustainable and environmentally responsible methods for the synthesis of N-Methyl-DL-leucine Hydrochloride and other valuable N-methylated amino acids.

Investigations into Biomolecular Interactions and Biochemical Roles

Role in Peptide Chemistry and Directed Peptide Synthesis Research

N-Me-dl-leu-oh HCl serves as a crucial building block in the realm of peptide chemistry, particularly in the synthesis of peptidomimetics and the study of peptide structure. chemimpex.comsigmaaldrich.com The introduction of an N-methyl group to the peptide backbone imparts significant changes to the resulting peptide's properties.

Incorporation into Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved characteristics such as enhanced stability and bioavailability. sigmaaldrich.com The incorporation of N-methylated amino acids like N-Me-dl-leu-oh HCl is a key strategy in creating these synthetic peptides. acs.org This modification can increase the peptide's resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based therapeutics. nih.govnih.gov The N-methyl group can sterically hinder the approach of proteases, thereby prolonging the half-life of the peptide in biological systems. nih.gov

Furthermore, N-methylation can enhance the lipophilicity of a peptide, which may improve its ability to cross cellular membranes. acs.org This is a critical factor for the development of orally available peptide drugs. Research has shown that the strategic placement of N-methylated residues within a peptide sequence can significantly impact its pharmacological properties. acs.org

For instance, in the study of almiramide, a class of N-methylated lipopeptides, researchers found that the position of N-methylation influenced the anti-parasitic activity. mdpi.com Specifically, derivatives with a single methyl group on the first or fifth residue amide nitrogen showed greater activity than those that were permethylated. mdpi.com This highlights the nuanced role of N-methylation in modulating the biological activity of peptidomimetics.

| Property | Effect of N-Methylation | Reference |

|---|---|---|

| Proteolytic Stability | Increased resistance to enzymatic degradation | acs.orgnih.govnih.gov |

| Lipophilicity | Increased, potentially improving membrane permeability | acs.org |

| Conformational Rigidity | Increased, influencing receptor binding and activity | acs.orgnih.gov |

| Bioavailability | Potentially improved due to enhanced stability and permeability | acs.org |

Influence on Peptide Conformation and Stability

The presence of an N-methyl group in a peptide backbone has a profound effect on its three-dimensional structure or conformation. mdpi.comnih.gov This modification restricts the rotational freedom around the peptide bond, leading to a more conformationally constrained peptide. acs.orgnih.gov This increased rigidity can be advantageous as it can lock the peptide into a bioactive conformation, leading to higher affinity and selectivity for its target receptor. acs.org

The stability of peptides is also significantly influenced by N-methylation. nih.gov By preventing the formation of hydrogen bonds that are crucial for protease recognition, N-methylation enhances the peptide's resistance to enzymatic breakdown. nih.gov This increased stability is not only beneficial for therapeutic applications but also for research purposes, allowing for more reliable studies of peptide-protein interactions.

Studies on N-Methyl-DL-leucine Hydrochloride as a Substrate or Modulator in Enzyme Systems

The interaction of N-Me-dl-leu-oh HCl with enzymes is a key area of investigation, providing insights into enzyme specificity and mechanisms of action.

Characterization of Enzyme-N-Methyl-DL-leucine Hydrochloride Interactions

Research has explored how enzymes that typically process natural amino acids interact with their N-methylated counterparts. For instance, studies on amino acid dehydrogenases have revealed that some of these enzymes can recognize and act upon N-methylated amino acids. researchgate.net N-methyl-L-amino acid dehydrogenase from Pseudomonas putida, for example, has been shown to catalyze the reductive amination of keto acids using methylamine (B109427) to produce N-methyl-amino acids. researchgate.net This indicates that the enzyme's active site can accommodate the methyl group on the nitrogen atom.

The binding of N-methylated amino acids to enzymes can be characterized by various biophysical techniques. These methods can determine the binding affinity (Kd), the kinetics of the interaction (kon and koff), and the structural changes induced in both the enzyme and the ligand upon binding. acs.org Such characterization is fundamental to understanding the molecular basis of the interaction.

Mechanistic Insights into Enzyme Activity Modulation

The introduction of an N-methyl group can modulate enzyme activity in several ways. It can act as a competitive inhibitor, an allosteric modulator, or even a substrate for certain enzymes. biosynth.com For example, N-methyl-DL-alanine, a related compound, has been shown to act as a competitive inhibitor of mitochondrial uptake and can inhibit fatty acid oxidation. biosynth.com

In the context of peptide-catabolizing enzymes, the presence of an N-methylated residue can block the catalytic action of the enzyme. nih.gov This is a direct consequence of the altered peptide bond, which may no longer be recognized or cleaved by the enzyme's active site. nih.gov This inhibitory effect is a key principle behind the use of N-methylated amino acids to enhance peptide stability.

Furthermore, studies on leucine (B10760876) metabolism have shown that leucine and its derivatives can activate signaling pathways such as the mTOR pathway. wikipedia.orgdiabetesjournals.org While direct studies on N-Me-dl-leu-oh HCl's role in this specific pathway are not extensively detailed, the principle that leucine derivatives can modulate cellular signaling pathways through enzymatic interactions is well-established. nih.gov

| Enzyme Class | Interaction Type | Observed Effect | Reference |

|---|---|---|---|

| Amino Acid Dehydrogenases | Substrate | Catalyzes the formation of N-methyl-amino acids | researchgate.net |

| Proteases | Inhibitor/Resistant Substrate | Blocks or slows down peptide cleavage, enhancing stability | nih.govnih.gov |

| Mitochondrial Transport Systems | Competitive Inhibitor | Inhibits the uptake of natural amino acids | biosynth.com |

| Kinases (e.g., mTOR) | Modulator (via metabolites) | Leucine derivatives can activate signaling pathways | wikipedia.orgdiabetesjournals.orgnih.gov |

Interaction with Cellular Components and Pathways in Research (Non-Clinical Focus)

Beyond its role in peptide chemistry and enzymology, N-Me-dl-leu-oh HCl and related N-methylated amino acids are being investigated for their interactions with various cellular components and pathways in a non-clinical research setting.

The incorporation of N-methylated amino acids into peptides can influence their interaction with cellular membranes. mdpi.com The increased lipophilicity can facilitate passive diffusion across the lipid bilayer, while the altered conformation can affect interactions with membrane-bound transporters and receptors. mdpi.com

In the context of cellular signaling, as a derivative of leucine, N-Me-dl-leu-oh HCl could potentially influence pathways regulated by amino acid availability. wikipedia.org Leucine itself is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. nih.gov The metabolic fate of N-Me-dl-leu-oh HCl within the cell and whether its metabolites, such as a potential N-methylated version of acetyl-CoA, can influence these pathways is an area for future investigation. nih.gov

Research into the cellular uptake and metabolism of N-methylated amino acids is ongoing. Studies with related compounds suggest that they can be taken up by cells, sometimes through active transport systems. biosynth.com Once inside the cell, their metabolic processing can differ significantly from their non-methylated counterparts, leading to unique downstream effects on cellular physiology. For example, in hairy cell leukemia research, understanding how the cellular microenvironment and specific signaling pathways are affected by various molecules is crucial for developing new therapeutic strategies. frontiersin.org While not directly implicating N-Me-dl-leu-oh HCl, this highlights the importance of studying the interaction of novel compounds with cellular systems.

Investigations into Protein Synthesis Pathways

The intricate process of protein synthesis, or translation, relies on the precise recognition and incorporation of amino acids into a growing polypeptide chain. The introduction of a methyl group on the amino acid's alpha-nitrogen, as seen in N-Me-dl-leu-oh HCl, has been shown to significantly impact this process.

Research has demonstrated that N-methylated amino acids can act as inhibitors of protein synthesis. The steric hindrance introduced by the methyl group can interfere with the binding of the aminoacyl-tRNA to the ribosome and the subsequent peptide bond formation. nih.gov Studies using in vitro translation systems have provided quantitative insights into the inefficiency of incorporating N-methylated amino acids. For instance, the incorporation yield for sterically hindered N-methylated amino acids like N-methyl leucine has been found to be exceptionally low, at less than 5%. acs.org This is in stark contrast to other N-methylated amino acids with smaller side chains, such as N-methyl alanine (B10760859) and N-methyl glycine, which exhibit significantly higher incorporation efficiencies. acs.org

The inhibitory effect of N-Me-dl-leu-oh HCl on protein synthesis is also linked to its influence on key signaling pathways that regulate translation. The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and protein synthesis, and its activation is promoted by leucine. wikipedia.org However, modification of the alpha-amino group of leucine, such as through methylation, has been shown to diminish its ability to activate the mTOR signaling cascade. researchgate.net This suggests that N-Me-dl-leu-oh HCl may not only be a poor substrate for the translational machinery but may also actively downregulate the signaling pathways that promote protein synthesis.

The table below summarizes the reported incorporation yields of various N-methylated amino acids in a cell-free peptide synthesis system, highlighting the poor incorporation of N-methyl leucine.

| N-Methylated Amino Acid | Incorporation Yield (%) |

| N-methyl glycine | 83 |

| N-methyl alanine | 92 |

| N-methyl phenylalanine | 99 |

| N-methyl leucine | <5 |

| N-methyl isoleucine | <5 |

| N-methyl valine | <5 |

This table presents data on the efficiency of incorporating different N-methylated amino acids into peptides in a cell-free system. The data indicates that sterically hindered amino acids like N-methyl leucine are poorly incorporated. acs.org

Research on Amino Acid Metabolism and Related Biochemical Circuits

The metabolic fate of N-Me-dl-leu-oh HCl is another critical area of investigation. Leucine itself is an essential amino acid, meaning the body cannot synthesize it, and it plays a vital role in protein synthesis and various metabolic processes. wikipedia.org The metabolism of leucine is a well-characterized pathway, primarily initiated by its transamination to α-ketoisocaproate (KIC) by the enzyme branched-chain amino acid aminotransferase (BCAT). nih.gov

Given that N-Me-dl-leu-oh HCl is a methylated derivative, its entry into the standard leucine metabolic pathway would likely necessitate a demethylation step. The existence of enzymes such as N-methyl-L-amino-acid oxidase, which catalyzes the oxidative demethylation of N-methyl-L-amino acids, suggests a plausible route for the metabolism of the L-enantiomer of N-Me-dl-leu-oh HCl. researchgate.net This enzymatic reaction would yield leucine, which could then be further metabolized through the canonical pathway. Another class of enzymes, N-methyl amino acid dehydrogenases, could also potentially be involved in the metabolism of this compound. nih.gov

The metabolism of the DL-racemic mixture of N-methyl-leucine presents additional complexity. Studies on the related compound, N-acetyl-DL-leucine, have revealed significant differences in the pharmacokinetic and metabolic handling of the D- and L-enantiomers. nih.gov It is conceivable that similar stereoselective metabolism occurs with N-Me-dl-leu-oh HCl, where the L-enantiomer is preferentially metabolized, while the D-enantiomer may be cleared more slowly or through different pathways.

Furthermore, N-Me-dl-leu-oh HCl, due to its structural similarity to leucine, could act as a competitive inhibitor of leucine transport across cell membranes. Leucine is transported into cells by specific amino acid transporters, such as the large neutral amino acid transporter 1 (LAT1). nih.gov By competing for these transporters, N-Me-dl-leu-oh HCl could potentially disrupt the intracellular supply of leucine and other branched-chain amino acids, thereby indirectly affecting protein synthesis and other metabolic processes that are dependent on these amino acids. nih.gov

The primary steps in the established metabolic pathway of leucine are outlined in the table below.

| Step | Enzyme | Substrate | Product |

| 1 | Branched-chain amino acid aminotransferase (BCAT) | Leucine | α-Ketoisocaproate (KIC) |

| 2 | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | α-Ketoisocaproate (KIC) | Isovaleryl-CoA |

| 3 | Isovaleryl-CoA dehydrogenase | Isovaleryl-CoA | 3-Methylcrotonyl-CoA |

| 4 | 3-Methylcrotonyl-CoA carboxylase | 3-Methylcrotonyl-CoA | 3-Methylglutaconyl-CoA |

| 5 | 3-Methylglutaconyl-CoA hydratase | 3-Methylglutaconyl-CoA | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 6 | HMG-CoA lyase | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Acetoacetate and Acetyl-CoA |

This table outlines the key enzymatic reactions in the catabolism of leucine. It is hypothesized that N-Me-dl-leu-oh HCl, following a potential demethylation step, would enter this pathway as leucine. mdpi.comnih.gov

Computational and Theoretical Studies on N Methyl Dl Leucine Hydrochloride

Molecular Modeling and Docking Simulations of N-Methyl-DL-leucine Hydrochloride

Molecular modeling and docking simulations are crucial for understanding how molecules like N-Methyl-DL-leucine Hydrochloride interact with biological targets, such as proteins. These techniques allow researchers to predict binding modes, affinities, and the structural basis of molecular recognition.

Prediction of Protein-Ligand Interactions

While specific studies detailing protein-ligand interactions for N-Methyl-DL-leucine Hydrochloride were not directly found in the provided search results, related research on amino acids and their derivatives highlights the general applicability of these methods. For instance, studies on N-methylated amino acids like N-Methyl-L-alanine have explored their conformational preferences and hydrogen bonding capabilities, which are key factors in protein-ligand binding researchgate.net. General molecular modeling principles, including the use of force fields and docking algorithms, are standard for predicting how small molecules interact with protein binding sites nih.govmdpi-res.comacs.orgbiorxiv.org. These methods typically involve generating a 3D structure of the ligand, preparing the protein target, and then using docking software to predict the most favorable binding poses and estimate binding affinities.

Conformational Analysis and Energy Landscapes

Understanding the conformational landscape of a molecule is vital for predicting its behavior and interactions. Conformational analysis aims to identify all stable or semi-stable three-dimensional arrangements a molecule can adopt and the energy barriers between them. Studies on related compounds, such as N-Methyl-L-alanine, have utilized high-resolution spectroscopic techniques coupled with ab initio calculations to identify and characterize different conformers stabilized by hydrogen bonds researchgate.net. Similarly, computational studies on peptides and other biomolecules have mapped out conformational free-energy landscapes using molecular dynamics (MD) simulations and enhanced-sampling techniques to identify stable states and transition pathways nih.govnih.gov. These approaches provide insights into the flexibility and preferred spatial arrangements of molecules, which are critical for their biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules. These methods provide a fundamental understanding of chemical behavior at the atomic level.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, which includes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and electron-donating/accepting capabilities. While specific FMO analysis for N-Methyl-DL-leucine Hydrochloride was not explicitly found, general quantum chemistry principles apply. DFT calculations are routinely used to determine these orbital energies, which are crucial for understanding chemical reactions, charge transfer processes, and spectroscopic properties algorithmiq.fiuclouvain.beacs.orgarxiv.org. For example, studies on N-methylated amino acid derivatives have shown that N-methylation can influence the electronic properties, such as EHOMO values, which are related to electron-donating ability researchgate.net.

Reaction Mechanism Elucidation for Chemical Transformations

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical transformations. By calculating the energies of transition states and intermediates, researchers can map out reaction pathways and identify rate-determining steps. For instance, DFT has been employed to study the reaction mechanisms of various organic transformations, including reductive amination acs.org and enzymatic methylation reactions nih.gov. These studies involve modeling the interactions of reactants, catalysts, and solvents to understand how reactions proceed and how to optimize them. While direct studies on the specific chemical transformations of N-Methyl-DL-leucine Hydrochloride were not found, the principles of DFT-based reaction mechanism elucidation are well-established in the literature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules in a simulated environment, including their interactions with solvents. These simulations allow researchers to observe how molecules move, vibrate, and interact over time, offering insights into their dynamic properties and solvation shells.

Analytical Methodologies for N Methyl Dl Leucine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the separation and quantification of N-Me-dl-leu-oh HCl. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids and their derivatives due to its versatility and high resolution. For N-methylated amino acids like N-Me-dl-leu-oh HCl, reversed-phase HPLC is a common approach. scbt.com Since the compound is a racemic mixture (DL-), chiral chromatography is essential for the separation of its enantiomers (N-Methyl-D-leucine and N-Methyl-L-leucine). This can be achieved by using a chiral stationary phase (CSP) or by derivatizing the amino acid with a chiral reagent prior to analysis. scielo.brnih.gov

One effective method involves pre-column derivatization with a chiral reagent, such as N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2), an analog of Marfey's reagent. nih.gov The resulting diastereomers can then be separated on a standard reversed-phase column, such as an ODS-Hypersil (C18) column. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., trifluoroacetic acid - TFA) and an organic solvent like acetonitrile. nih.gov Detection is commonly performed using UV spectrophotometry at a wavelength where the derivative absorbs strongly, for instance, at 340 nm for FDNP derivatives. nih.gov

Chiral ligand-exchange chromatography (CLEC) is another powerful technique for resolving enantiomers of underivatized amino acids. scielo.br This method can employ a chiral selector, such as L-proline or L-hydroxyproline complexed with copper(II) ions, in the mobile phase with an achiral stationary phase. scielo.br The differential stability of the transient diastereomeric complexes formed between the metal ion, the chiral selector, and each enantiomer allows for their separation. scielo.br For more hydrophobic amino acids like leucine (B10760876) derivatives, the addition of an organic modifier such as methanol (B129727) to the aqueous mobile phase is often necessary to achieve suitable retention times. scielo.br

Interactive Data Table: Representative HPLC Conditions for Chiral Separation of Leucine Derivatives

| Parameter | Condition 1: Derivatization | Condition 2: Chiral Ligand Exchange |

| Technique | Reversed-Phase HPLC | Chiral Ligand-Exchange Chromatography |

| Stationary Phase | ODS-Hypersil (5 µm) nih.gov | C18 Reversed-Phase scielo.br |

| Mobile Phase | A: 0.11% TFA in WaterB: 0.11% TFA in Acetonitrile nih.gov | Copper(II) Acetate (1 mmol/L) and L-Proline (2 mmol/L) in 15% (v/v) Methanol/Water scielo.br |

| Elution | Gradient nih.gov | Isocratic scielo.br |

| Derivatization | Pre-column with FDNP-Val-NH₂ nih.gov | None (Underivatized) scielo.br |

| Detection | UV at 340 nm nih.gov | UV scielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent tool for both qualitative and quantitative analysis. However, due to the low volatility and polar nature of amino acids, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.com A common derivatization strategy for amino acids, including N-methylated variants, is silylation. sigmaaldrich.com Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the carboxyl and amino groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups, thereby increasing the analyte's volatility. sigmaaldrich.com

The derivatized N-Me-dl-leu-oh HCl can then be separated on a capillary column, often with a nonpolar stationary phase. sigmaaldrich.com The mass spectrometer serves as a highly specific detector, identifying the compound based on its unique mass spectrum and fragmentation pattern. For quantitative studies, a stable isotope-labeled internal standard can be used to improve accuracy and precision. researchgate.net

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are vital for the structural elucidation and confirmation of N-Me-dl-leu-oh HCl.

¹³C NMR provides complementary information, showing distinct signals for the carbonyl carbon, the α-carbon, the N-methyl carbon, and the carbons of the isobutyl group. fbreagents.comrsc.org

Mass Spectrometry (MS) , often coupled with a chromatographic inlet (GC-MS or LC-MS), provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For N-Me-dl-leu-oh HCl, electrospray ionization (ESI) would likely show a prominent ion corresponding to the protonated molecule [M+H]⁺ of N-Methyl-DL-leucine. The mass spectrum of DL-leucine shows a molecular ion at m/z 131 and a characteristic fragment at m/z 86. chemicalbook.com For N-Methyl-DL-leucine, the molecular weight is 145.20 g/mol , and its mass spectrum would reflect this increase. chemsrc.com High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy, confirming the molecular formula. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Me-dl-leu-oh HCl would be expected to exhibit characteristic absorption bands. These include a broad O-H stretching band from the carboxylic acid group, C-H stretching vibrations from the alkyl groups, and a strong C=O stretching band for the carbonyl group. chemicalbook.comnist.gov The presence of the secondary amine hydrochloride would also result in characteristic N-H stretching and bending vibrations. nih.gov

Interactive Data Table: Expected Spectroscopic Data for N-Methyl-DL-leucine

| Technique | Feature | Expected Observation |

| ¹H NMR | N-CH₃ Protons | A singlet or doublet in the range of 2.5-3.5 ppm |

| α-Proton | A multiplet, shifted downfield due to adjacent functional groups | |

| Isobutyl Protons | Multiple signals (doublets, multiplets) in the upfield region (0.8-2.0 ppm) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | A signal in the downfield region, typically >170 ppm rsc.org |

| α-Carbon | A signal around 60-70 ppm rsc.org | |

| N-CH₃ Carbon | A signal in the range of 30-40 ppm | |

| Mass Spec (ESI) | Protonated Molecule | [M+H]⁺ at m/z ≈ 146.1 |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Broad band, ~2500-3300 cm⁻¹ |

| C=O Stretch (Carboxylic Acid) | Strong band, ~1700-1740 cm⁻¹ | |

| N-H Stretch (Amine Salt) | Broad band, ~2400-2800 cm⁻¹ |

Development of Novel Detection and Purity Assessment Methods in Research Applications

Research into analytical methodologies for amino acids and their derivatives is continuously evolving, driven by the need for higher sensitivity, improved resolution, and greater efficiency. For N-Me-dl-leu-oh HCl, this includes the development of new chiral selectors for HPLC and the optimization of derivatization procedures for GC-MS to enhance detection limits and minimize sample preparation time. nih.govacs.org

The purity assessment of N-methylated amino acids is critical, especially when they are used as building blocks in peptide synthesis. cdnsciencepub.com HPLC is a primary method for determining purity, where the area of the main peak relative to the total area of all peaks gives a measure of percentage purity. nih.gov The development of faster N-methylation procedures in solid-phase peptide synthesis has been accompanied by rigorous HPLC and NMR analysis to confirm the purity and identity of the resulting N-methylated peptides, a process directly applicable to the monomer itself. nih.govacs.org

Furthermore, advanced techniques like trapped ion mobility spectrometry (TIMS) coupled with mass spectrometry are emerging as powerful tools for the chiral discrimination of amino acids. acs.org After derivatization with a chiral tag, this method separates the resulting diastereomers based on their different shapes and collision cross-sections in the gas phase, offering a new dimension of separation for complex chiral mixtures. acs.org Such novel methods hold promise for future research applications involving N-Me-dl-leu-oh HCl, potentially offering faster and more detailed analysis of its enantiomeric composition and purity.

Structural Modifications and Derivatives in Chemical Biology Research

Design and Synthesis of N-Methyl-DL-leucine Hydrochloride Analogs

The design of analogs based on the N-Methyl-DL-leucine hydrochloride scaffold often focuses on two key strategies: isosteric replacements and the introduction of conformational constraints. These modifications aim to systematically probe molecular interactions and optimize the compound's biological profile.

Isosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing a desired activity or property. cambridgemedchemconsulting.com In the context of N-Methyl-DL-leucine, which is frequently incorporated into peptides, the N-methylated amide bond itself can be considered a bioisostere of a standard amide bond. This substitution removes the amide proton, preventing it from acting as a hydrogen bond donor, which can be a useful strategy for studying the role of specific hydrogen bonds in ligand-receptor interactions. nih.gov

The synthesis of peptides containing N-methylated amino acids can be achieved using various methods, including direct N-methylation of protected amino acids or through the formation and reduction of 5-oxazolidinones. acs.org A common and efficient laboratory-scale synthesis involves activating the amine with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation. acs.org

| Original Group | Isosteric Replacement | Rationale/Effect |

| Amide H | N-Methyl group | Removes H-bond donor capability, increases lipophilicity, enhances proteolytic stability. acs.orgnih.gov |

| Hydrogen (C-H) | Deuterium (C-D) | Can reduce the rate of metabolism if the C-H bond is broken in the rate-determining step (Kinetic Isotope Effect). cambridgemedchemconsulting.com |

| Hydrogen (C-H) | Fluorine (C-F) | Blocks metabolic oxidation at that position due to the strength of the C-F bond. cambridgemedchemconsulting.com |

| Amide Bond | 1,2,3-Triazole | Mimics the geometry and electronic properties of a trans amide bond, offering increased metabolic stability. nih.gov |

| This table illustrates common isosteric replacement strategies relevant to the modification of N-Methyl-DL-leucine and peptides containing it. |

Introducing conformational restrictions into a molecule can reduce its flexibility, which may lead to an increase in binding affinity for a specific target by lowering the entropic penalty of binding. N-methylation is a primary method for achieving this, as it restricts the rotation around the N-Cα bond of the amino acid backbone. acs.orgnih.gov

Further restrictions can be introduced by creating cyclic structures or incorporating the amino acid into a more rigid scaffold. For instance, strategies used in peptide chemistry include side-chain to backbone cyclization or the use of constrained amino acid analogs like spinacine. nih.govmdpi.com Synthesizing conformationally restricted analogs often involves multi-step chemical processes. For example, creating rigid aminotetralin scaffolds requires sequences of reactions such as reductive amination and Suzuki-Miyaura coupling to build the constrained framework. nih.gov

Structure-Activity Relationship (SAR) Studies of N-Methyl-DL-leucine Hydrochloride Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For derivatives of N-Methyl-DL-leucine, these studies typically involve synthesizing a series of related compounds and evaluating their effects in biological assays.

The incorporation of N-methyl-leucine into bioactive molecules can significantly alter their binding affinity for protein targets. The specific stereochemistry (D- or L-configuration) and the position of the N-methyl-leucine residue are often critical determinants of potency.

For example, in SAR studies of Sansalvamide A, a cyclic depsipeptide, the replacement of L-Leucine with N-methyl-L-leucine at certain positions led to a significant decrease in cytotoxic activity against pancreatic cancer cell lines. nih.gov Conversely, incorporating N-methyl-L-leucine at other positions resulted in compounds with good growth inhibition. nih.gov This highlights the sensitivity of the ligand-target interaction to subtle structural changes.

In another study involving Leu-enkephalin analogues, replacing the fourth amide bond with an N-methyl amide function (between Phenylalanine and Leucine) did not significantly decrease the biological activity at the delta opioid receptor. nih.gov This suggests that the hydrogen-bond donor property of that specific amide is not essential for receptor binding. nih.gov

The affinity of ligands for their targets is often quantified using in vitro binding assays, such as radioligand competition assays, which measure the concentration of a compound required to inhibit the binding of a known radiolabeled ligand by 50% (IC50). acs.orgmeduniwien.ac.atnih.gov

Table of SAR Findings for Sansalvamide A Derivatives

| Compound Modification | Position in Ring | Effect on Activity (vs. Pancreatic Cancer Cells) | Reference |

|---|---|---|---|

| L-Leucine → N-methyl-L-leucine | II | Significant decrease in growth inhibition | nih.gov |

| L-Leucine → N-methyl-D-leucine | II | Dramatic decrease in potency | nih.gov |

| L-Leucine → N-methyl-L-leucine | V | Good growth inhibition | nih.gov |

This table summarizes the impact of N-methyl-leucine incorporation on the activity of Sansalvamide A derivatives, demonstrating position-dependent effects.

Derivatives of N-Methyl-DL-leucine can modulate various cellular pathways. A key process influenced by leucine (B10760876) and its analogs is the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and metabolism. nih.gov

Studies have shown that the structural requirements for activating mTORC1 are highly specific. nih.gov The process involves two main steps: cellular uptake, primarily via the L-type amino acid transporter 1 (LAT1), followed by intracellular activation of the mTORC1 signaling pathway. nih.gov Research on leucine derivatives has revealed that while the transporter (LAT1) can recognize various analogs, the downstream sensing mechanism has more stringent requirements. For mTORC1 activation, the molecule must have a carboxyl group with a fixed distance between the oxygens and an amino group at the α-carbon. nih.gov The L-configuration and a specific side-chain length are also important. nih.gov This detailed understanding, derived from SAR studies, provides a blueprint for designing molecules that can either activate or inhibit this critical pathway.

Applications of Derivatized N-Methyl-DL-leucine Hydrochloride in Probe Development for Biological Systems

Molecular probes are essential tools for studying biological systems. They can be used to visualize cellular components, quantify metabolites, or identify protein-ligand interactions. Derivatizing N-Methyl-DL-leucine hydrochloride is a strategy to create such probes.

For instance, amino acids and their derivatives can be chemically modified with reporter tags for sensitive detection in complex biological samples. Chemical derivatization strategies are often employed to improve the detection and separation of amino acids in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Reagents can be designed to react specifically with the amino group, thereby attaching a moiety that enhances ionization efficiency or allows for better chromatographic separation of isomers like leucine and isoleucine. nih.govresearchgate.net

Furthermore, the incorporation of modified amino acids, including N-methylated versions and isosteric analogs, into proteins can create novel biological probes. A powerful example is the site-specific or global replacement of a natural amino acid with an unnatural analog to introduce new functionalities. For example, incorporating tryptophan analogs with unique spectroscopic properties into proteins has been used to create non-invasive optical sensors for pH. tum.de Similarly, derivatized N-Methyl-DL-leucine could be incorporated into peptides or proteins to probe enzymatic activity, receptor binding, or protein conformation in living systems.

Future Research Directions and Open Questions

Exploration of Unconventional Biochemical Pathways and Roles

The canonical role of leucine (B10760876) is in protein synthesis and metabolic signaling. However, the N-methylation of leucine introduces significant alterations to its chemical properties, suggesting that N-Methyl-DL-leucine may participate in or be engineered to influence unconventional biochemical pathways.

One of the most promising areas of investigation is its role in non-ribosomal peptide synthesis. Non-ribosomal peptides (NRPs) are a class of secondary metabolites with diverse biological activities, often produced by microorganisms. Unlike ribosomal protein synthesis, NRP synthetases (NRPSs) can incorporate non-proteinogenic amino acids, including N-methylated variants. The incorporation of N-methylated amino acids, such as N-methyl-leucine, into NRPs can confer significant advantages, including increased resistance to enzymatic degradation, enhanced membrane permeability, and altered conformational states, which can fine-tune their biological activity. For example, the immunosuppressant drug cyclosporin A contains seven N-methylated amino acids, which are crucial for its therapeutic function.

Future research will likely focus on elucidating the specific NRPSs that can recognize and incorporate N-Methyl-DL-leucine and on engineering these enzymatic assembly lines to produce novel bioactive peptides. Understanding the metabolic pathways that might lead to the endogenous production of N-methylated leucine in certain organisms is another key area of inquiry. While leucine metabolism is well-understood in the context of energy production and protein synthesis, the pathways for its N-methylation in nature are less clear.

Key Research Questions:

Which specific non-ribosomal peptide synthetases recognize N-Methyl-DL-leucine as a substrate?

Can novel bioactive peptides with enhanced therapeutic properties be generated by incorporating N-Methyl-DL-leucine into existing non-ribosomal peptide scaffolds?

What are the natural enzymatic pathways and regulatory mechanisms for the N-methylation of leucine in various organisms?

How does the incorporation of N-Methyl-DL-leucine affect the three-dimensional structure and biological activity of peptides?

| Research Area | Focus | Potential Impact |

| Non-Ribosomal Peptide Synthesis | Engineering NRPSs to incorporate N-Methyl-DL-leucine. | Development of novel antibiotics, immunosuppressants, and other therapeutics with improved stability and efficacy. |

| Metabolic Pathway Elucidation | Identifying and characterizing the enzymes responsible for leucine N-methylation in nature. | Understanding the natural roles of N-methylated amino acids and providing new tools for synthetic biology. |

| Structural Biology | Determining the conformational changes in peptides resulting from N-Methyl-DL-leucine incorporation. | Rational design of peptidomimetics with specific biological functions. |

Integration with Advanced Synthetic Biology and Systems Chemistry Approaches

The unique properties of N-methylated amino acids make them attractive targets for incorporation into proteins and other biomolecules through advanced synthetic biology techniques. The ability to introduce N-Methyl-DL-leucine into proteins ribosomally would represent a significant leap forward in protein engineering.

Recent advancements have demonstrated the feasibility of incorporating N-methylated amino acids into peptides and proteins using modified bacterial ribosomes and engineered translation factors. These approaches often involve reprogramming the genetic code and utilizing engineered aminoacyl-tRNA synthetases to charge tRNAs with the unnatural amino acid. The integration of N-Methyl-DL-leucine could lead to the creation of proteins with novel functions, enhanced stability, and altered interaction profiles.

From a systems chemistry perspective, the introduction of N-Methyl-DL-leucine into biological systems can be viewed as a perturbation that can reveal new insights into cellular networks. By observing the effects of peptides and proteins containing this modified amino acid on cellular pathways, researchers can better understand the principles of molecular recognition and biological function.

Future research in this area will likely involve:

Developing more efficient and versatile methods for the ribosomal incorporation of N-Methyl-DL-leucine.

Creating synthetic biological circuits that utilize N-methylated peptides as signaling molecules or regulatory elements.

Employing a systems-level approach to understand the global impact of introducing N-methylated components into cellular systems.

| Technology | Application | Challenges |

| Ribosomal Engineering | Site-specific incorporation of N-Methyl-DL-leucine into proteins. | Efficiency of incorporation, fidelity of the translation machinery. |

| Synthetic Gene Circuits | Using N-methylated peptides to control gene expression or cellular behavior. | Designing orthogonal systems that do not interfere with native cellular processes. |

| Proteomics and Metabolomics | Analyzing the systemic effects of N-Methyl-DL-leucine-containing molecules. | Developing analytical techniques to detect and quantify N-methylated species in complex biological samples. |

Investigation of N-Methyl-DL-leucine Hydrochloride in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the design and synthesis of complex, functional structures held together by non-covalent interactions. The self-assembly of amino acids and their derivatives into well-defined nanostructures is a burgeoning field with applications in materials science and biomedicine.

The presence of the N-methyl group in N-Methyl-DL-leucine hydrochloride significantly alters its hydrogen bonding capabilities and steric profile compared to native leucine. These modifications can be exploited to direct the self-assembly of novel supramolecular structures. For instance, while leucine zippers are a well-known protein motif driven by the hydrophobic interactions of leucine residues, the introduction of N-methylation could modulate the stability and specificity of such interactions.

Furthermore, the self-assembly of small molecules, including amino acid derivatives, can be controlled by factors such as pH, temperature, and solvent conditions. The hydrochloride salt form of N-Methyl-DL-leucine provides an additional handle for controlling self-assembly through electrostatic interactions. Researchers can explore how N-Methyl-DL-leucine hydrochloride, either alone or in combination with other molecules, assembles into structures such as nanofibers, hydrogels, or vesicles.

Potential research directions include:

Investigating the self-assembly behavior of N-Methyl-DL-leucine hydrochloride under various conditions.

Designing and synthesizing co-assembling systems where N-Methyl-DL-leucine hydrochloride directs the formation of specific supramolecular architectures.

Exploring the functional properties of these self-assembled materials, such as their potential for drug delivery or as scaffolds for tissue engineering.

| Self-Assembled Structure | Driving Forces | Potential Applications |

| Nanofibers/Hydrogels | Hydrogen bonding, hydrophobic interactions, electrostatic interactions. | Drug delivery, tissue engineering scaffolds, antimicrobial materials. |

| Vesicles/Micelles | Amphiphilic character of modified N-Methyl-DL-leucine. | Encapsulation of therapeutic agents, nanoreactors. |

| Co-crystals/Complexes | Specific molecular recognition with other molecules. | Materials with novel optical or electronic properties. |

Q & A

How is N-Me-dl-leu-oh HCl synthesized and characterized in academic research?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination of leucine derivatives, followed by hydrochloride salt formation. Purification may employ recrystallization using ethanol/water mixtures or column chromatography. Characterization requires:

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via ¹H/¹³C NMR, focusing on methyl group shifts (δ 1.0–1.5 ppm) and amine proton signals.

- High-Performance Liquid Chromatography (HPLC): Assess purity using a C18 column with UV detection at 210–220 nm .

- Melting Point Analysis: Compare observed values (e.g., 180–185°C) with literature data to verify consistency .

What analytical techniques are recommended for quantifying N-Me-dl-leu-oh HCl purity in mixed samples?

Methodological Answer:

- Potentiometric Titration: Use NaOH as a titrant, with endpoint detection via first/second derivative plots to distinguish between HCl and other acidic groups .

- Ion Chromatography: Quantify chloride ions using suppressed conductivity detection, ensuring baseline separation from phosphate or sulfate contaminants .

- Mass Spectrometry (MS): Employ electrospray ionization (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~210) and impurity profiling .

How can researchers resolve discrepancies in titration data when analyzing N-Me-dl-leu-oh HCl mixtures with weak acids?

Advanced Strategy:

- Endpoint Refinement: Use second-derivative plots (d²pH/dV²) to identify exact equivalence points, minimizing errors from overlapping buffering regions .

- Statistical Validation: Apply the Grubbs test to exclude outliers and calculate confidence intervals for replicate titrations (n ≥ 5) .

- Cross-Validation: Compare results with independent methods (e.g., gravimetric chloride analysis) to confirm accuracy .

What strategies optimize chromatographic separation of N-Me-dl-leu-oh HCl from synthetic byproducts?

Advanced Method:

- Mobile Phase Optimization: Adjust pH to 2.5–3.0 (using phosphoric acid) to protonate residual amines and reduce tailing .

- Column Selection: Use a hydrophilic interaction liquid chromatography (HILIC) column for polar byproduct resolution .

- Temperature Gradients: Increase column temperature (30–40°C) to improve peak symmetry and reduce run time .

How to design a stability study for N-Me-dl-leu-oh HCl under varying pH and temperature conditions?

Experimental Design:

- Variables: Test pH (1.0–7.4) and temperatures (4°C, 25°C, 40°C) over 0–30 days.

- Analytical Endpoints:

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under accelerated conditions .

How should researchers interpret conflicting spectroscopic data during structural elucidation?

Advanced Analysis:

- Complementary Techniques: Combine 2D NMR (e.g., HSQC, COSY) with X-ray crystallography to resolve stereochemical ambiguities .

- Computational Validation: Perform density functional theory (DFT) calculations to predict NMR shifts and compare with experimental data .

- Error Source Identification: Check for solvent impurities (e.g., residual DMSO in NMR samples) or baseline drift in FTIR spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.